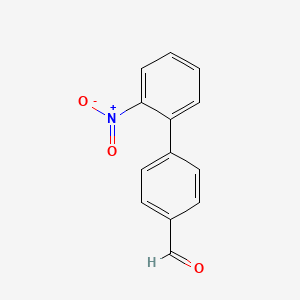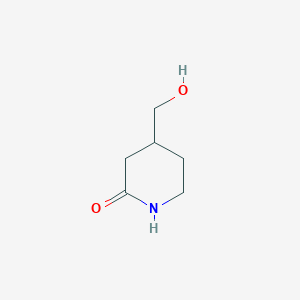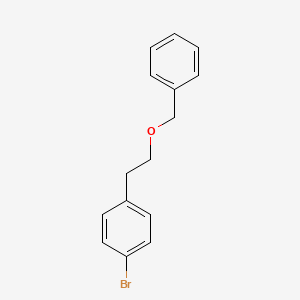
1-(2-(Benzyloxy)ethyl)-4-bromobenzene
概要
説明
Synthesis Analysis
While specific synthesis methods for “1-(2-(Benzyloxy)ethyl)-4-bromobenzene” are not found, there are related compounds that have been synthesized. For instance, a series of 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives was obtained via copper-catalyzed azide-alkyne cycloaddition as the key step .科学的研究の応用
Thermochemical Conversion Applications : Alén (1991) investigated the thermochemical conversion of certain lignin model compounds, including 1-benzyloxy-4-hydroxybenzene, which is structurally related to the compound . This study supports the development of processes for producing liquid fuels from spent pulping liquors, indicating potential applications in biofuel production (Alén, 1991).
Photostimulated Reactions : Vaillard, Postigo, and Rossi (2004) described the photostimulated reactions of aryl and alkyl chlorides and bromides, including 1-allyloxy-2-bromobenzene, leading to reduced products and cyclized reduced products. This suggests applications in photochemistry and organic synthesis (Vaillard, Postigo, & Rossi, 2004).
Synthesis under Solvent-Free Conditions : Joshi, Suresh, and Adimurthy (2013) reported on the synthesis of 1-(1-(benzyloxy)-2-bromoethyl)benzenes catalyzed by KHSO4 under solvent-free conditions. This method emphasizes green chemistry approaches and the synthesis of structurally similar compounds (Joshi, Suresh, & Adimurthy, 2013).
- )-4-bromobenzene in various temperatures and atmospheric pressure conditions (Ramesh, Yunus M. Y., & Ramesh, 2015).
Applications in Organic Synthesis : The synthesis and characterization of compounds structurally similar to 1-(2-(Benzyloxy)ethyl)-4-bromobenzene, such as 1,4-bis[β-(p-amino-phenyl)ethyl] benzene, was investigated by Hou Hao-qing (2008). This research provides insights into the methodologies for synthesizing complex organic compounds, which could be applicable to 1-(2-(Benzyloxy)ethyl)-4-bromobenzene (Hou Hao-qing, 2008).
Applications in Electrophilic Boronation : Arcus, Main, and Nicholson (1993) studied the electrophilic boronation of a benzyl ketone, leading to compounds like 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene. These findings indicate potential applications in the development of new boron-containing compounds, which could be extended to derivatives of 1-(2-(Benzyloxy)ethyl)-4-bromobenzene (Arcus, Main, & Nicholson, 1993).
Ultrasound Assisted Synthesis Applications : Harikumar and Rajendran (2014) conducted research on the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene, demonstrating the efficacy of ultrasonic assistance in organic synthesis. This could suggest potential applications for ultrasound in synthesizing or modifying compounds like 1-(2-(Benzyloxy)ethyl)-4-bromobenzene (Harikumar & Rajendran, 2014).
特性
IUPAC Name |
1-bromo-4-(2-phenylmethoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVMFQYEWCGNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619927 | |
| Record name | 1-[2-(Benzyloxy)ethyl]-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyloxy)ethyl)-4-bromobenzene | |
CAS RN |
170991-34-1 | |
| Record name | 1-[2-(Benzyloxy)ethyl]-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1323355.png)
![Sodium 4-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)butane-1-sulfonate](/img/structure/B1323357.png)
![5,6'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1323358.png)
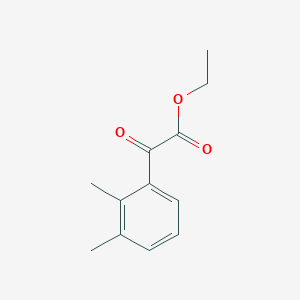
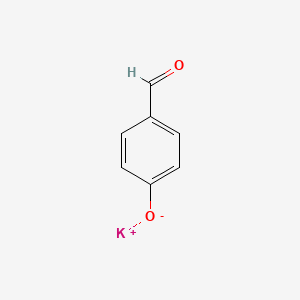
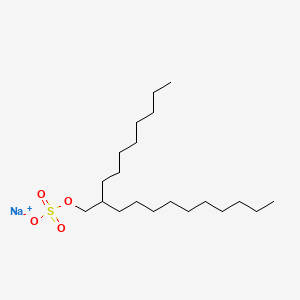
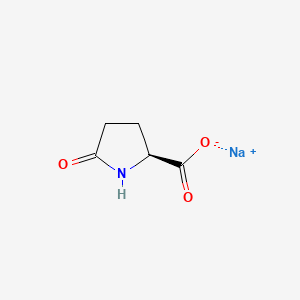
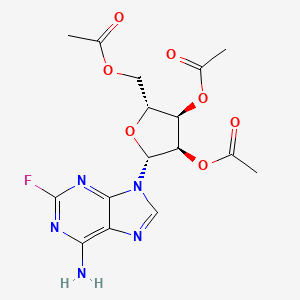
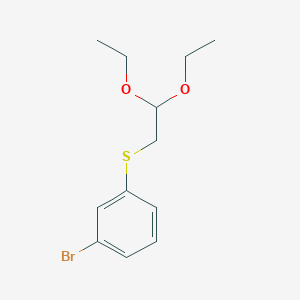
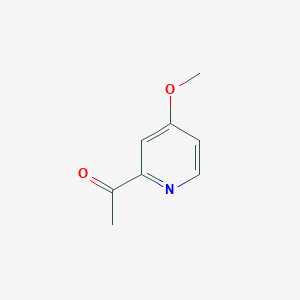
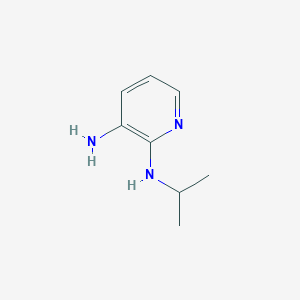
![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)
